Cas no 891109-17-4 (N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide structure
891109-17-4 structure
商品名:N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
CAS番号:891109-17-4
MF:C20H16N6O2S
メガワット:404.445041656494
CID:6604848
PubChem ID:7217726

N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
    • Acetamide, N-(3-acetylphenyl)-2-[[6-(3-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-
    • AKOS005007632
    • N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
    • F2507-0398
    • 891109-17-4
    • N-(3-acetylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
    • N-(3-acetylphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
    • インチ: 1S/C20H16N6O2S/c1-13(27)14-4-2-6-16(10-14)22-19(28)12-29-20-24-23-18-8-7-17(25-26(18)20)15-5-3-9-21-11-15/h2-11H,12H2,1H3,(H,22,28)
    • InChIKey: WZNPTZARCBEJOC-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC(C(C)=O)=C1)(=O)CSC1N2C(=NN=1)C=CC(C1=CC=CN=C1)=N2

計算された属性

  • せいみつぶんしりょう: 404.10554495g/mol
  • どういたいしつりょう: 404.10554495g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 593
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 127Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.42±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.40±0.70(Predicted)

N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2507-0398-50mg
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2507-0398-2μmol
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2507-0398-10mg
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2507-0398-100mg
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2507-0398-10μmol
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2507-0398-20μmol
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2507-0398-1mg
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2507-0398-15mg
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2507-0398-30mg
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2507-0398-40mg
N-(3-acetylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
891109-17-4 90%+
40mg
$140.0 2023-05-16

N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide 関連文献

N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamideに関する追加情報

Recent Advances in the Study of N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide (CAS: 891109-17-4)

The compound N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide (CAS: 891109-17-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique triazolopyridazine scaffold, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and pharmacokinetic properties. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide to enhance its pharmacological profile. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route that improves the yield and purity of the compound, making it more amenable for large-scale production. The study also highlighted the compound's stability under physiological conditions, which is a critical factor for its potential use as a drug candidate.

In terms of biological activity, N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide has demonstrated promising results in preclinical models. A study published in Bioorganic & Medicinal Chemistry Letters revealed that the compound exhibits potent inhibitory effects against a specific kinase implicated in inflammatory diseases. The researchers employed molecular docking and kinetic assays to elucidate the binding mode and inhibitory kinetics, providing valuable insights into its mechanism of action.

Another area of interest is the compound's potential application in oncology. A 2024 study in the European Journal of Medicinal Chemistry investigated the antitumor activity of N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide in various cancer cell lines. The results indicated that the compound induces apoptosis and cell cycle arrest, particularly in breast cancer cells. Furthermore, the study identified key structural features that contribute to its cytotoxic effects, paving the way for further structural modifications.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. A recent report in Drug Metabolism and Disposition demonstrated that N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide exhibits favorable oral bioavailability and a moderate half-life in rodent models. These findings suggest that the compound could be a viable candidate for oral administration in clinical settings.

Despite these promising results, challenges remain in the development of N-(3-acetylphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide as a therapeutic agent. Issues such as potential off-target effects and metabolic stability need to be addressed in future studies. Nevertheless, the compound's unique chemical structure and demonstrated biological activities make it a compelling subject for further research in the field of chemical biology and drug discovery.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量